molecular formula C13H19N3O4 B2651855 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid CAS No. 2228124-19-2

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B2651855
CAS No.: 2228124-19-2
M. Wt: 281.312
InChI Key: VTJVLMHLDUBAKZ-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazolo[4,3-c]pyridines

The exploration of pyrazolo[4,3-c]pyridines began in the late 20th century, driven by their structural resemblance to purine bases. Early synthetic routes focused on annelation strategies, where pyrazole rings were fused to pyridine scaffolds via cyclocondensation reactions. A pivotal advancement came in 2019, when researchers optimized a one-pot synthesis of pyrazolo[4,3-c]pyridines using mixed-Claisen condensation followed by N-methylation and reductive amination, achieving regioisomeric control. This methodology enabled scalable production of derivatives with diverse substituents, laying the groundwork for pharmacological studies.

The development of microwave-assisted synthetic protocols further accelerated structural diversification. For instance, Pd-catalyzed cross-coupling reactions facilitated the introduction of aryl and alkyl groups at specific positions, enhancing bioactivity. These innovations positioned pyrazolo[4,3-c]pyridines as versatile intermediates for anticancer and antimicrobial agents.

Significance in Heterocyclic and Medicinal Chemistry

Pyrazolo[4,3-c]pyridines occupy a unique niche due to their dual heterocyclic architecture, which mimics adenosine and guanine. This structural analogy allows them to interact with enzymatic ATP-binding sites, making them potent kinase inhibitors. For example, derivatives bearing sulfonamide groups exhibit nanomolar inhibitory activity against carbonic anhydrase isoforms, implicating them in cancer and bacterial pathogenesis.

Their significance extends to antimicrobial applications. Pyrazolo[4,3-c]pyridines with electron-withdrawing substituents demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. Additionally, the fused ring system’s planarity enables intercalation into DNA, a mechanism exploited in antitumor drug design.

Structural Classification and Nomenclature

Pyrazolo[4,3-c]pyridines belong to the broader class of bicyclic 6-5 heterocycles, where the pyrazole ring (positions 1–3) fuses with the pyridine ring (positions 4–7). The IUPAC nomenclature assigns numbering based on the pyridine nitrogen’s position, as illustrated in Figure 1.

Figure 1 : Numbering system for pyrazolo[4,3-c]pyridine. The pyridine nitrogen occupies position 7, while the pyrazole nitrogens are at positions 1 and 2.

Substituents are designated by their positions:

  • Position 4 : Often functionalized with carboxylic acid or ester groups to enhance solubility.
  • Position 5 : Common site for tert-butoxycarbonyl (Boc) protection, critical for intermediate stability.
  • Position 2 : Methyl or aryl groups improve metabolic stability.

Table 1 compares key structural features of representative derivatives:

Compound Substituents (Position) Bioactivity Reference
5-Boc-2-methyl derivative 5-Boc, 2-methyl Kinase inhibition
4-Carboxylic acid derivative 4-COOH Carbonic anhydrase inhibition
7-Aryl derivative 7-Phenyl Antiproliferative

Research Interest in 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid

This compound combines three critical functional groups:

  • tert-Butoxycarbonyl (Boc) : Serves as a transient protecting group for amines, enabling selective functionalization during solid-phase synthesis.
  • Methyl group at Position 2 : Enhances lipophilicity, facilitating blood-brain barrier penetration in neuroactive agents.
  • Carboxylic acid at Position 4 : Introduces hydrogen-bonding capacity, crucial for target engagement in enzyme inhibition.

Recent studies highlight its utility as a precursor to sulfonamide derivatives. For instance, coupling the carboxylic acid with sulfonamide precursors yielded compounds with Kᵢ values of 89 nM against human carbonic anhydrase XII, a marker of tumor hypoxia. Additionally, the Boc group’s orthogonal deprotection allows sequential derivatization, enabling combinatorial libraries for high-throughput screening.

Ongoing research focuses on optimizing synthetic efficiency. A 2022 study reported a 72% yield for the title compound via a three-step sequence involving Boc protection, cyclization, and acid hydrolysis. This reproducibility underscores its viability for industrial-scale applications.

Properties

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-15(4)14-9)10(16)11(17)18/h7,10H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVLMHLDUBAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and ketones or aldehydes.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH3I) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected form allows for selective deprotection and further functionalization, making it a versatile building block.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to their structural similarity to biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in:

  • Core heterocycle : Pyrazolo[4,3-c]pyridine vs. pyrrolo[3,2-c]pyridine or pyrazolo[1,5-a]pyrazine.
  • Substituent positions : Carboxylic acid at position 3 vs. 4.
  • Functional groups : Boc-protected amines, esters, or alkyl substituents.
Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight pKa Storage Conditions Hazards (GHS) Source
5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid C₁₂H₁₇N₃O₄ 267.28 N/A 2–8°C, sealed H302, H315, H319
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid C₁₃H₁₈N₂O₄ 278.30 N/A N/A N/A
5-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid C₁₂H₁₆N₄O₄ 296.28 N/A N/A N/A
tert-Butyl 2-cyclopentyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₆H₂₅N₃O₂ 291.39 2.53 N/A N/A
Key Observations:

Acidity and Solubility : The pKa of 2.53 for the cyclopentyl-substituted ester (Table 1) suggests moderate acidity, likely due to the ester group’s electron-withdrawing effects . In contrast, the carboxylic acid analogs (e.g., C₁₂H₁₇N₃O₄) exhibit higher polarity, enhancing aqueous solubility but requiring stringent storage (2–8°C) to prevent degradation .

Thermal Stability: Limited data on boiling points (e.g., 431.7°C predicted for the cyclopentyl analog) indicate high thermal resilience, advantageous for high-temperature reactions .

Hazard Profiles : The 3-carboxylic acid analog (C₁₂H₁₇N₃O₄) poses risks of skin/eye irritation and toxicity upon ingestion (H302, H315), necessitating careful handling .

Biological Activity

5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid (commonly referred to as the compound ) is a complex organic molecule notable for its unique pyrazolo[4,3-c]pyridine core structure. This structure is characterized by a fused bicyclic system that includes nitrogen atoms, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, making it significant in synthetic chemistry.

The compound has a molecular formula of C12H18N4O4C_{12}H_{18}N_4O_4 and a molar mass of approximately 281.31 g/mol. Its structure allows for various functional interactions with biological targets, including enzymes and receptors.

The mechanism of action involves the interaction of the compound with specific biomolecular targets. The Boc protecting group can be removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. This reactivity is crucial for its potential therapeutic applications.

Biological Activity and Research Findings

Research into the biological activity of this compound has highlighted several key areas:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis.
  • Antimicrobial Properties : Investigations have suggested potential antimicrobial activity against various bacterial strains. The compound's structural features may enhance its interaction with bacterial cell membranes.
  • Anticancer Activity : Some studies have focused on the compound's ability to induce apoptosis in cancer cell lines. This effect may be mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrazolo[4,3-c]pyridine core could enhance selectivity and potency against specific enzymes like DHFR. The study utilized structure-activity relationship (SAR) analysis to identify promising analogs.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy assessed the compound's efficacy against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low micromolar concentrations.
  • Cancer Cell Line Studies : A study featured in Cancer Research reported that treatment with this compound led to increased apoptosis rates in human breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

Compound NameMolecular FormulaKey Features
5-Methylpyrazolo[4,3-c]pyridineC10H10N2Lacks the Boc group; simpler structure
1-Hydroxy-2-methylpyrazolo[4,3-c]pyridineC10H10N2OContains a hydroxyl group; potential for increased reactivity
7-Amino-4-methylpyrazolo[4,3-c]pyridineC10H10N4Contains an amino group; may exhibit different biological activities

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration that may confer distinct biological activities compared to its analogs.

Q & A

Q. What are the key synthetic routes for preparing 5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Protection of the pyridine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with Boc-anhydride and a base like triethylamine .
  • Step 2 : Cyclization via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to form the pyrazolo-pyridine core. Catalysts such as Pd(OAc)₂ and ligands like XPhos in tert-butanol at 40–100°C are common .
  • Step 3 : Acidic deprotection (e.g., HCl/water at 93–96°C) to remove the Boc group while retaining the carboxylic acid functionality .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure >95% purity .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemistry and confirms the bicyclic pyrazolo-pyridine structure. For example, bond angles and torsion angles validate the tert-butyl group’s spatial arrangement .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify protons adjacent to the Boc group (δ 1.4 ppm for tert-butyl) and the carboxylic acid (δ ~12 ppm). 1^1H-13^{13}C HSQC correlations confirm connectivity .
  • HPLC-MS : Quantifies purity (>98%) and detects residual solvents (e.g., DMF) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of multi-step syntheses?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require rigorous drying to avoid Boc group hydrolysis. Non-polar solvents (toluene) improve Pd-catalyzed coupling yields by stabilizing intermediates .
  • Temperature : Cyclization at 80–100°C maximizes yield (70–80%), while higher temperatures (>100°C) promote side reactions (e.g., decarboxylation) .
  • Data Contradiction : Some protocols report lower yields (50–60%) when using Cs₂CO₃ instead of K₂CO₃ due to incomplete deprotonation .

Q. What strategies mitigate instability of the carboxylic acid group during Boc deprotection?

  • Methodological Answer :
  • Acid Selection : Dilute HCl (1–2 M) minimizes decarboxylation risk compared to stronger acids (TFA). Reaction monitoring via TLC (Rf ~0.3 in EtOAc) ensures timely quenching .
  • Temperature Control : Maintaining deprotection at 90–95°C prevents thermal degradation. Cooling to 0°C before neutralization preserves the acid functionality .
  • Alternative Protecting Groups : Trityl or Fmoc groups are explored for acid-sensitive applications, though Boc remains standard for cost and ease .

Q. How can computational modeling optimize the compound’s reactivity in drug discovery?

  • Methodological Answer :
  • DFT Calculations : Predict nucleophilic sites (e.g., pyrazole N-1) for functionalization. HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic reactivity .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to guide solubility improvements (logP ~2.1) .
  • Docking Studies : Pyrazolo-pyridine scaffolds show affinity for kinase ATP pockets (e.g., CDK2), validated by IC₅₀ assays .

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